molecular formula C23H19Cl2N5O3 B2814167 2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540487-66-9

2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2814167
CAS RN: 540487-66-9
M. Wt: 484.34
InChI Key: QUGSXIBSLVITKC-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications . These compounds are often characterized by their high energy and safety .


Synthesis Analysis

The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The specific synthesis process can vary depending on the desired properties of the final compound .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through methods such as NMR, infrared (IR) spectroscopy, elemental analysis, and DSC . X-ray diffraction studies are also often used .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often studied using computational methods . The specific reactions will depend on the exact structure of the compound.


Physical And Chemical Properties Analysis

These compounds often exhibit a balance between energy and safety, with properties such as detonation performance and mechanical sensitivity being of particular interest . Other properties, such as density and thermal stability, are also often studied .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their intended application. For example, some compounds exhibit excellent detonation performance, suggesting potential use as explosives .

Safety and Hazards

Safety is a major concern when dealing with energetic materials. These compounds are often designed to be insensitive to external stimuli to reduce the risk of accidental detonation .

Future Directions

Future research in this area is likely to focus on improving the energy and safety of these compounds, as well as exploring new potential applications . The design and synthesis of high-energy, highly thermally stable and low-sensitive energetic compounds are highly desirable .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N5O3/c1-23(2)10-16-19(18(31)11-23)20(14-5-3-4-6-17(14)30(32)33)29-22(26-16)27-21(28-29)13-8-7-12(24)9-15(13)25/h3-9,20H,10-11H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGSXIBSLVITKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N2)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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